molecular formula C25H27N3O5 B2482707 2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide CAS No. 898416-95-0

2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide

Cat. No.: B2482707
CAS No.: 898416-95-0
M. Wt: 449.507
InChI Key: MWEFGIPKESJPKD-UHFFFAOYSA-N
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Description

2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide is a useful research compound. Its molecular formula is C25H27N3O5 and its molecular weight is 449.507. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The activation or blockade of α1-ARs is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations, binding data together with ADME calculations . This compound exhibited an acceptable pharmacokinetic profile for advanced investigation as a potential alpha1-adrenergic receptor antagonist .

Result of Action

The compound’s action results in changes in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic effects on numerous disorders, as mentioned above .

Biochemical Analysis

Biochemical Properties

This compound has shown affinity for alpha1-adrenergic receptors, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs), and they are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Cellular Effects

The primary function of alpha1-adrenergic receptors, which 2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide interacts with, is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This interaction can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with alpha1-adrenergic receptors . The in silico docking and molecular dynamics simulations have identified this compound as a promising lead compound .

Dosage Effects in Animal Models

It’s important to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Understanding how the compound is transported and distributed within cells and tissues will provide insights into its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-31-23-10-6-5-9-21(23)28-13-11-27(12-14-28)16-20-15-22(29)24(17-32-20)33-18-25(30)26-19-7-3-2-4-8-19/h2-10,15,17H,11-14,16,18H2,1H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEFGIPKESJPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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